![molecular formula C18H17N3O2S B2442567 N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034210-49-4](/img/structure/B2442567.png)

N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

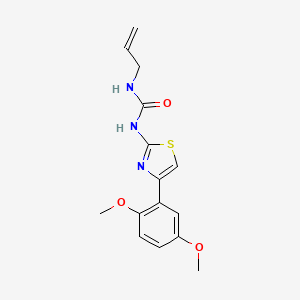

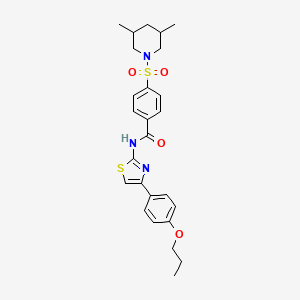

The compound “N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that forms complexes with many transition metals . The molecule also contains a phenyl group and a sulfonamide group, which are common functional groups in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . Bipyridine compounds are known to have significant structural differences depending on the orientation of the pyridine rings .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure and the conditions under which it is used. Bipyridine compounds are known to participate in various types of reactions, including redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Techniques such as thermal analysis could be used to determine properties like melting point . Other properties, such as solubility and electrical conductivity, would also be important to consider.Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Compound Formation

The applications of N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide in scientific research primarily revolve around its utility in chemical synthesis, particularly in the formation of heterocyclic compounds. A notable example involves the one-pot synthesis of imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, where the reaction of 2-aminopyridines or 2-aminothiazole with N-sulfonyl derivatives leads to the production of nucleophilic addition products. These are then cyclized to form the target heterocyclic compounds, showcasing the compound's role in facilitating the synthesis of complex organic structures (Rozentsveig et al., 2013).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, this compound and its derivatives have been explored for their pharmaceutical and medicinal relevance. For instance, the synthesis of substituted phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate has implications for drug design, indicating the compound's potential as a building block in developing therapeutics (Fischer & Troschütz, 2003).

Mécanisme D'action

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is currently under investigation . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and biophysical studies.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes absorption, distribution, metabolism, and excretion (ADME) properties of the compound . . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide’s action are currently under investigation . These effects can range from changes in gene expression to alterations in cellular signaling pathways.

Action Environment

The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,14-15-5-2-1-3-6-15)21-12-16-8-9-18(20-11-16)17-7-4-10-19-13-17/h1-11,13,21H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHDORLYHKVVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)

![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)

![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)